2-Butyl-2-chlorocyclohexanone
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Overview
Description
2-Butyl-2-chlorocyclohexanone is an organic compound that belongs to the class of cyclohexanones It is characterized by a cyclohexane ring substituted with a butyl group and a chlorine atom at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butyl-2-chlorocyclohexanone can be synthesized through the chlorination of 2-butylcyclohexanone. The reaction typically involves the use of chlorine gas in the presence of a solvent such as glacial acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective chlorination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation and other separation techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-2-chlorocyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of butylcyclohexanone or butylcyclohexanoic acid.
Reduction: Formation of butylcyclohexanol or butylcyclohexane.
Substitution: Formation of 2-butyl-2-hydroxycyclohexanone or 2-butyl-2-aminocyclohexanone.
Scientific Research Applications
2-Butyl-2-chlorocyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-butyl-2-chlorocyclohexanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Butyl-2-chlorocyclohexanone can be compared with other similar compounds such as:
2-Chlorocyclohexanone: Lacks the butyl group, making it less bulky and potentially less reactive.
2-Butylcyclohexanone: Lacks the chlorine atom, affecting its reactivity and chemical behavior.
2-Butyl-2-hydroxycyclohexanone: Contains a hydroxyl group instead of a chlorine atom, altering its polarity and reactivity
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Properties
CAS No. |
349551-47-9 |
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Molecular Formula |
C10H17ClO |
Molecular Weight |
188.69 g/mol |
IUPAC Name |
2-butyl-2-chlorocyclohexan-1-one |
InChI |
InChI=1S/C10H17ClO/c1-2-3-7-10(11)8-5-4-6-9(10)12/h2-8H2,1H3 |
InChI Key |
RMQCTWSCTDFANX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCCCC1=O)Cl |
Origin of Product |
United States |
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